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Compound of Interest

Compound Name: 6-Methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1312937 Get Quote

An In-depth Technical Guide to 6-Methyl-1H-
pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic

aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its

rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, serves as a versatile

building block for the synthesis of a diverse array of functional molecules.[2] This guide

provides a comprehensive overview of the physical and chemical properties of 6-Methyl-1H-
pyrrolo[2,3-b]pyridine, along with experimental methodologies and its relevance in

contemporary drug discovery.

Physical Properties
The physical characteristics of 6-Methyl-1H-pyrrolo[2,3-b]pyridine are summarized in the

table below. These properties are crucial for its handling, purification, and formulation in various

applications.
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Property Value Source

Molecular Formula C₈H₈N₂ [3]

Molecular Weight 132.16 g/mol [4]

Melting Point 140 °C [2]

Boiling Point 259.634 °C at 760 mmHg [2]

Flash Point 112.803 °C [2]

Density 1.17 g/cm³ [2]

Vapor Pressure 0.021 mmHg at 25°C [2]

Refractive Index 1.667 [2]

pKa (Predicted) 7.71 ± 0.40 [2]

Appearance Solid [5]

Solubility N/A [2]

Storage Temperature 2-8°C [2]

Chemical Properties and Reactivity
The chemical behavior of 6-Methyl-1H-pyrrolo[2,3-b]pyridine is dictated by the interplay of

the electron-rich pyrrole ring and the electron-deficient pyridine ring. This unique electronic

nature makes it a valuable synthon for creating complex molecular architectures.[1]

Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts

reactions, are expected to occur preferentially at the C3 position of the pyrrole ring, which is the

most electron-rich and sterically accessible site. The pyridine ring, being electron-deficient, is

less reactive towards electrophiles.[6][7]

Nucleophilic Aromatic Substitution
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The pyridine ring of the 7-azaindole scaffold is susceptible to nucleophilic aromatic substitution

(SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving

group is present. Nucleophilic attack typically occurs at the C4 and C6 positions of the pyridine

ring.[6][8]

Reactivity as a Synthetic Building Block
6-Methyl-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of a

variety of biologically active compounds. Its unique structure allows for modifications at multiple

positions, enabling the fine-tuning of pharmacological properties.[2] It is a key component in the

development of kinase inhibitors and other targeted therapies.

Experimental Protocols
Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
While a specific, detailed, one-pot synthesis for 6-Methyl-1H-pyrrolo[2,3-b]pyridine is not

readily available in a single source, a representative synthetic approach can be constructed

based on established methods for 7-azaindole synthesis, such as the Fischer indole synthesis

or palladium-catalyzed cross-coupling reactions. A plausible synthetic workflow is outlined

below.
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Starting Materials

Step 1: Condensation

Intermediate

Step 2: Cyclization

Final Product

2-Amino-5-methylpyridine

Condensation

Chloroacetaldehyde

Imine Intermediate

Acid-catalyzed
Cyclization

6-Methyl-1H-pyrrolo[2,3-b]pyridine

Click to download full resolution via product page

A plausible synthetic route to the target compound.

General Procedure:

Condensation: 2-Amino-5-methylpyridine is reacted with chloroacetaldehyde in a suitable

solvent to form an imine intermediate.

Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization,

followed by elimination of water, to yield the final product, 6-Methyl-1H-pyrrolo[2,3-
b]pyridine.
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Purification: The crude product is then purified using standard techniques such as column

chromatography or recrystallization.

Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of 6-Methyl-
1H-pyrrolo[2,3-b]pyridine.

Spectroscopic Analysis

6-Methyl-1H-pyrrolo[2,3-b]pyridine

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI-MS)

UV-Vis Spectroscopy

Click to download full resolution via product page

Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group

protons. The chemical shifts and coupling constants provide valuable information about

the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique

carbon atoms in the molecule, including the methyl carbon and the carbons of the

heterocyclic rings.

Mass Spectrometry (MS):
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Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (132.16 g/mol ). The

fragmentation pattern can provide further structural information, with common losses

including the methyl group and cleavage of the heterocyclic rings.[9]

UV-Vis Spectroscopy:

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will exhibit

absorption bands corresponding to the π → π* electronic transitions within the aromatic

system.[4][10]

Role in Drug Discovery and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in drug discovery, meaning it is

a molecular framework that is capable of binding to multiple biological targets.[11] Derivatives

of this scaffold have been investigated as potent inhibitors of various kinases, which are key

regulators of cellular signaling pathways.

Inhibition of CDK8 and the Wnt/β-catenin Signaling
Pathway
One notable application of pyrrolo[2,3-b]pyridine derivatives is in the inhibition of Cyclin-

Dependent Kinase 8 (CDK8).[12][13] CDK8 is a component of the Mediator complex, which

plays a crucial role in regulating gene transcription.[14] In several cancers, particularly

colorectal cancer, the Wnt/β-catenin signaling pathway is aberrantly activated, leading to

uncontrolled cell proliferation.[15][16]

CDK8 has been identified as a positive regulator of the Wnt/β-catenin pathway.[12] By

phosphorylating various downstream targets, CDK8 enhances the transcriptional activity of β-

catenin, a key effector of the Wnt pathway.[15] Therefore, inhibiting CDK8 with small molecules

based on the pyrrolo[2,3-b]pyridine scaffold presents a promising therapeutic strategy to

downregulate Wnt signaling and suppress tumor growth.[12][13]
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Inhibition of the Wnt/β-catenin pathway by a pyrrolopyridine-based CDK8 inhibitor.
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Conclusion
6-Methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic compound with a rich chemical

profile that makes it highly relevant to researchers in drug discovery and materials science. Its

versatile reactivity allows for the synthesis of complex molecules with diverse biological

activities. The role of its derivatives as kinase inhibitors, particularly in the context of the Wnt/β-

catenin signaling pathway, highlights its potential for the development of novel therapeutics.

This guide provides a foundational understanding of the key physical and chemical properties

of 6-Methyl-1H-pyrrolo[2,3-b]pyridine, which is essential for its effective utilization in research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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